4-Nitro-isatoic anhydride
Overview
Description
4-Nitro-isatoic anhydride is a chemical compound with the molecular formula C8H4N2O5 and a molecular weight of 208.13 . It is a lemon-colored wooly crystalline powder . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
4-Nitro-isatoic anhydride contains a total of 20 bonds; 16 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic) .Chemical Reactions Analysis
The reactions of isatoic anhydride, a related compound, include hydrolysis which gives carbon dioxide and anthranilic acid. Alcoholysis proceeds similarly, affording the ester . Amines also effect ring-opening . Active methylene compounds and carbanions replace oxygen giving hydroxy quinolinone derivatives . Deprotonation followed by alkylation gives the N-substituted derivatives . Sodium azide gives the benzimidazolone via the isocyanate .Physical And Chemical Properties Analysis
4-Nitro-isatoic anhydride is a lemon-colored wooly crystalline powder . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Proteomics Research
4-Nitroisatoic anhydride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structures and interactions, contributing to our understanding of biological processes and diseases.
Synthesis of Naphthalimide Derivatives
4-Nitroisatoic anhydride is used in the synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives . These derivatives are synthesized from 4-nitro-1,8-naphthalic anhydride and related amines .
Ultrasound-Assisted Synthesis
This compound is used in ultrasound-assisted synthesis . The use of ultrasound in chemical reactions, known as sonochemistry, can result in high yields, short reaction times, and mild conditions .
Fluorescent Markers in Biology
Naphthalimide derivatives, which can be synthesized using 4-nitroisatoic anhydride, are used as fluorescent markers in biology . They are environmentally sensitive fluorophores with strong fluorescence and good photostability .
Anticancer Agents
Naphthalimide derivatives are also used as anticancer agents . Their unique properties make them effective in the treatment of certain types of cancer .
Light-Emitting Diodes (LEDs)
These derivatives find applications in light-emitting diodes (LEDs) . LEDs are widely used in various electronic devices for display and lighting purposes .
Electro-Luminescent Materials
Naphthalimide derivatives are used as electro-luminescent materials . These materials emit light in response to an electric current or a strong electric field .
Ion Probes
Lastly, these derivatives are used as ion probes . Ion probes are tools used to measure the concentration of ions in a solution .
Safety and Hazards
4-Nitro-isatoic anhydride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While specific future directions for 4-Nitro-isatoic anhydride are not mentioned in the search results, isatoic anhydride, a related compound, has been used as a precursor for the synthesis of various pharmaceutical drugs . This suggests potential future directions for 4-Nitro-isatoic anhydride in the field of drug synthesis.
Mechanism of Action
Target of Action
The primary target of the compound 4-nitroisatoic anhydride is RNA . Specifically, it interacts with the 2’-hydroxyl groups along an RNA chain . This interaction aids in the modeling of the folded RNA structure, as flexible loops tend to be reactive, whereas duplex regions are generally not .
Mode of Action
4-Nitroisatoic anhydride is an electrophilic reagent that creates adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction occurs with relatively little dependence on nucleotide identity . The compound’s mode of action involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group .
Biochemical Pathways
The action of 4-nitroisatoic anhydride affects the biochemical pathways involved in RNA folding . By interacting with the 2’-hydroxyl groups of RNA, it influences the formation of complex structures that drive key processes such as catalysis, viral packaging, protein binding, splicing, polyadenylation, transcription termination, transcript degradation, and translation efficiency .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in probing rna structure in vitro has been demonstrated .
Result of Action
The action of 4-nitroisatoic anhydride results in the modification of RNA structure . After modification, the reacted sites are mapped along the RNA chain by either breaking the end-labeled RNA chain at the site of modification or by extending a complementary, end-labeled primer with reverse transcriptase to the site of modification-induced cleavage . This process helps in identifying the modified nucleotide and quantifying their relative abundances .
Action Environment
The action, efficacy, and stability of 4-nitroisatoic anhydride can be influenced by various environmental factors. For instance, the compound requires dilute solutions of RNA and is adaptable to a variety of experimental conditions .
properties
IUPAC Name |
7-nitro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNIWFFVWBXWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300172 | |
Record name | 4-Nitro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-isatoic anhydride | |
CAS RN |
63480-10-4 | |
Record name | 63480-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-isatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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